molecular formula C6H2BrFINO2 B582332 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene CAS No. 1226808-77-0

1-Bromo-2-fluoro-4-iodo-5-nitrobenzene

Cat. No. B582332
M. Wt: 345.894
InChI Key: BNZPOZOFBGRDLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-fluoro-4-iodo-5-nitrobenzene is a compound with the molecular formula C6H2BrFINO2 . It is a solid substance with a molecular weight of 345.89 g/mol . The compound is stored in a dark place, sealed in dry, at room temperature .


Molecular Structure Analysis

The InChI code for 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene is 1S/C6H2BrFINO2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H . The compound has a complex structure with multiple halogens and a nitro group attached to the benzene ring .


Chemical Reactions Analysis

While specific reactions involving 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene are not detailed in the search results, similar compounds have been reported to undergo various reactions. For instance, 4-Bromo-1-fluoro-2-nitrobenzene undergoes a Sonogashira reaction .


Physical And Chemical Properties Analysis

1-Bromo-2-fluoro-4-iodo-5-nitrobenzene is a solid substance . It has a molecular weight of 345.89 g/mol . The compound has a topological polar surface area of 45.8 Ų and a complexity of 189 .

Scientific Research Applications

  • Synthesis of Radiopharmaceuticals : In the synthesis of radiopharmaceuticals, such as N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT), 1-bromo-3-(nitrobenzene-4-sulfonyloxy)-propane is fluorinated. This process is crucial for creating isotonic, pyrogen-free, and sterile solutions of radiopharmaceuticals (Klok et al., 2006).

  • Halogenation in Organic Chemistry : The compound is involved in halogenation reactions in organic chemistry. For instance, it is used in ring halogenations of polyalkylbenzenes with catalytic quantities of p-toluenesulfonic acid, an essential process in organic synthesis (Bovonsombat & Mcnelis, 1993).

  • Synthesis of Quinoxalines : The synthesis of the four 6-halo-7-nitroquinoxalines involves the use of halobenzenes. These compounds are critical for studying the relative nucleofugicities of nitro and halogen in quinoxalines (Hinkens et al., 1987).

  • NMR Spectroscopy : It also plays a role in studies involving Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, the 1H NMR spectra of 1-halonaphthalenes, including compounds similar to 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene, are used to investigate models of halogen substituent chemical shifts (Abraham et al., 2004).

  • Photofragment Spectroscopy : Research on photofragment translational spectroscopy of halobenzenes, including compounds similar to 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene, is vital in understanding the photodissociation mechanisms in these molecules (Gu et al., 2001).

  • Pharmaceutical Synthesis : It is used in the synthesis of key intermediates for pharmaceutical compounds, such as Refametinib. The process involves the chemoselective reduction of iodo-nitroaromatics, posing challenges in catalyst stability and selectivity (Baramov et al., 2017).

  • Environmental and Health Studies : The compound is studied for its environmental and health impacts. For instance, research on the metabolism of halogenonitrobenzenes in rabbits, including compounds similar to 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene, helps understand their biotransformation and potential effects on health (Bray et al., 1958).

Safety And Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-bromo-2-fluoro-4-iodo-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrFINO2/c7-3-1-6(10(11)12)5(9)2-4(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZPOZOFBGRDLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)F)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrFINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681983
Record name 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-fluoro-4-iodo-5-nitrobenzene

CAS RN

1226808-77-0
Record name 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
I Cho, NJ Jeon, OK Kwon, DW Kim, EH Jung… - Chemical …, 2017 - pubs.rsc.org
… Synthesis of 1-bromo-2-fluoro-4-iodo-5-nitrobenzene (3). An H 2 O (40 mL) and H 2 SO 4 (75 mL) mixed solution was slowly added to a mixed solution of AcOH (70 mL), and 2 (20.00 g, …
Number of citations: 112 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.